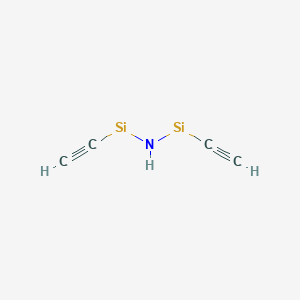
CID 78065485
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78065485” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact steps and conditions depend on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations. Solvents and catalysts play a crucial role in facilitating these reactions.
Chemical Reactions Analysis
CID 78065485 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives of the original compound.
Scientific Research Applications
CID 78065485 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 78065485 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
CID 78065485 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 91855493: This compound shares some structural similarities but differs in its specific functional groups and reactivity.
CID 91845008: Another compound with a similar backbone but distinct chemical properties and applications.
CID 71298057: This compound has a comparable structure but varies in its biological activity and industrial uses.
Each of these compounds has unique features that distinguish them from this compound, making it a valuable entity in its own right.
Properties
Molecular Formula |
C4H3NSi2 |
|---|---|
Molecular Weight |
121.24 g/mol |
InChI |
InChI=1S/C4H3NSi2/c1-3-6-5-7-4-2/h1-2,5H |
InChI Key |
AOZGPYYBMCBGTI-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Si]N[Si]C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















